molecular formula C17H20N4O2S B2982477 N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899969-30-3

N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No.: B2982477
CAS No.: 899969-30-3
M. Wt: 344.43
InChI Key: WYXJLVRQBJXGDT-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interaction Studies

Research involving antipyrine-like derivatives, such as those structurally related to N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide, focuses on the synthesis, structural characterization, and theoretical analysis of these compounds. For instance, Saeed et al. (2020) synthesized two new antipyrine derivatives, characterized them through X-ray structure, Hirshfeld surface analysis, and DFT calculations, revealing insights into their intermolecular interactions and stabilization mechanisms within crystal structures (Saeed et al., 2020).

Biological and Medicinal Chemistry Applications

Another study by Saeed et al. (2015) delved into the synthesis of benzamide derivatives from antipyrine, highlighting their potential in medicinal chemistry due to their ability to bind nucleotide protein targets. These compounds were evaluated for their inhibitory effects against various human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showcasing their relevance in drug discovery and development (Saeed et al., 2015).

Heterocyclic Chemistry and Synthesis

Fadda et al. (2012) explored the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, using a key intermediate that shares structural similarities with the compound of interest. This research demonstrates the versatility of such compounds in generating a diverse array of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Fadda et al., 2012).

Properties

IUPAC Name

N-(2-methylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11(2)8-18-16(22)17(23)19-15-13-9-24-10-14(13)20-21(15)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXJLVRQBJXGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.